molecular formula C14H7ClF3NO B7768343 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile

Cat. No.: B7768343
M. Wt: 297.66 g/mol
InChI Key: JTJAFFNQUGGOQN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is an organic compound that features a chlorophenyl group, a hydroxy group, and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-Chlorophenyl)-2-oxo-6-(trifluoromethyl)benzonitrile.

    Reduction: Formation of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These combined effects contribute to the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-hydroxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(4-Chlorophenyl)-6-(trifluoromethyl)benzonitrile: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.

    2-Hydroxy-6-(trifluoromethyl)benzonitrile: Lacks the chlorophenyl group, altering its hydrophobic interactions.

Uniqueness

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is unique due to the presence of all three functional groups (chlorophenyl, hydroxy, and trifluoromethyl) on the benzonitrile core. This combination of groups imparts distinct chemical properties, such as increased lipophilicity, enhanced reactivity, and the ability to form multiple types of interactions with target molecules.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJAFFNQUGGOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650438
Record name 4'-Chloro-3-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147381-62-2
Record name 4'-Chloro-3-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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